2-Methyl-1-phenylpropan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

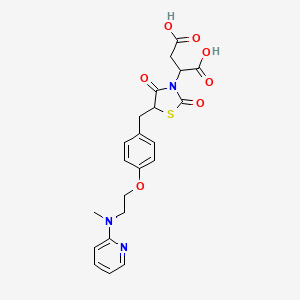

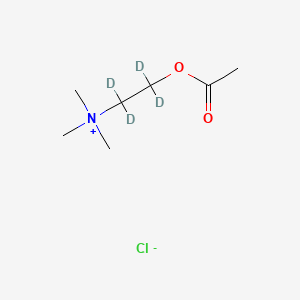

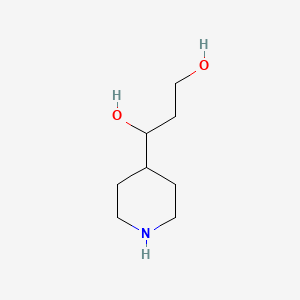

“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a compound with the CAS Number 1989672-75-4 . It has a molecular weight of 227.78 and is a powder in physical form . It is stored at room temperature . The IUPAC name for this compound is N-isopropyl-2-methyl-1-phenylpropan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “2-Methyl-1-phenylpropan-1-amine hydrochloride” is 1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.78 .科学的研究の応用

Enzymatic N-Demethylation of Tertiary Amines

A study by Abdel-Monem (1975) explored the N-demethylation of tertiary amines, including compounds structurally related to 2-Methyl-1-phenylpropan-1-amine hydrochloride, showing kinetic isotope effects indicating rate-limiting steps in enzymatic reactions (Abdel-Monem, 1975).

Synthesis of GABAB Receptor Antagonists

Research by Abbenante, Hughes, and Prager (1994) involved synthesizing analogs of 2-Methyl-1-phenylpropan-1-amine hydrochloride as potential GABAB receptor antagonists, highlighting its significance in neuromodulation and therapeutic applications (Abbenante et al., 1994).

NMR of Novel Psychoactive Substances

Chapman (2017) provided NMR spectra for a range of psychoactive substances, including compounds similar to 2-Methyl-1-phenylpropan-1-amine hydrochloride, aiding in forensic identification and substance analysis (Chapman, 2017).

O-Demethylation of Psychotomimetic Amines

Zweig and Castagnoli (1977) investigated the O-demethylation of psychotomimetic amines related to 2-Methyl-1-phenylpropan-1-amine hydrochloride, shedding light on metabolic pathways and psychotomimetic properties (Zweig & Castagnoli, 1977).

Impurity Profiling in Methamphetamine Synthesis

McBride and Verbeck (2018) studied impurity profiles in methamphetamine synthesis, involving derivatives of 2-Methyl-1-phenylpropan-1-amine hydrochloride, crucial for forensic analysis and understanding synthetic routes (McBride & Verbeck, 2018).

Enantiomer Separation and Therapeutic Applications

Dombrády Zs, Pálovics, and Fogassy (2019) described the resolution of racemic compounds like 1-phenylpropane-amine to obtain pure enantiomers, underlining its potential in pharmaceuticals (Dombrády Zs et al., 2019).

Synthesis of Dual Serotonin/Norepinephrine Reuptake Inhibitors

Lifchits and Charette (2008) applied a Lewis acid-catalyzed reaction to synthesize inhibitors involving 2-Methyl-1-phenylpropan-1-amine hydrochloride, contributing to the development of antidepressants (Lifchits & Charette, 2008).

Dynamic Kinetic Resolution in Bioamination

Fuchs et al. (2014) investigated the amination of racemic aldehydes, related to 2-Methyl-1-phenylpropan-1-amine hydrochloride, for producing optically pure β-chiral amines, relevant in chemical synthesis (Fuchs et al., 2014).

Corrosion Inhibition by Amine Derivatives

Boughoues et al. (2020) synthesized amine derivatives related to 2-Methyl-1-phenylpropan-1-amine hydrochloride for corrosion inhibition in mild steel, showcasing its industrial applications (Boughoues et al., 2020).

Stereoselectivity in Reductive Amination

Astrová, Kurc, and Červený (2007) studied the stereoselectivity in reductive amination involving compounds similar to 2-Methyl-1-phenylpropan-1-amine hydrochloride, important in chiral synthesis (Astrová et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-methyl-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDSYIZUCSUNKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735000 |

Source

|

| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-phenylpropan-1-amine hydrochloride | |

CAS RN |

24290-47-9 |

Source

|

| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)